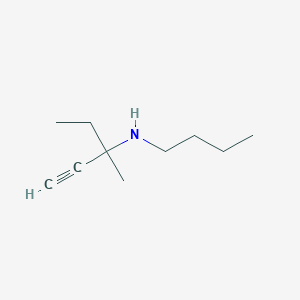

N-butyl-3-methylpent-1-yn-3-amine

Description

Its molecular formula is inferred to be C₁₀H₁₉N, featuring a butyl group, a methyl-substituted pentynyl chain, and a tertiary amine core. This compound is primarily used as an intermediate in organic synthesis, particularly in transition metal-catalyzed coupling reactions .

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

N-butyl-3-methylpent-1-yn-3-amine |

InChI |

InChI=1S/C10H19N/c1-5-8-9-11-10(4,6-2)7-3/h2,11H,5,7-9H2,1,3-4H3 |

InChI Key |

XFZXXRASXXUEOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)(CC)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-methylpent-1-yn-3-amine typically involves the reaction of butylamine with 3-methylpent-1-yne under specific conditions. One common method is the alkylation of butylamine with 3-methylpent-1-yne in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-methylpent-1-yn-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the triple bond in the alkyne group to a double or single bond, forming alkenes or alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated amines or other substituted derivatives.

Scientific Research Applications

N-butyl-3-methylpent-1-yn-3-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-3-methylpent-1-yn-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The alkyne group also provides a site for addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-butyl-3-methylpent-1-yn-3-amine and analogous compounds:

Key Observations:

Alkyne vs. Alkene Functionality: Unlike this compound (alkyne), compounds like N-methyl-3-buten-1-amine and N-benzyl derivatives feature alkene groups. The alkyne group enhances reactivity in click chemistry or Sonogashira coupling .

Hazards : N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine exhibits acute oral toxicity (H302) and respiratory irritation (H335) , while alkyne-containing amines like the target compound may pose distinct risks due to their higher reactivity.

Physicochemical Properties

Biological Activity

N-butyl-3-methylpent-1-yn-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a terminal alkyne functional group, which contributes to its reactivity and potential biological interactions. The presence of the butyl and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the amine group. This allows it to participate in various chemical reactions that can disrupt biological processes in microorganisms. The alkyne moiety may also serve as a site for addition reactions, enhancing its versatility in organic synthesis and biological applications.

Antimicrobial Properties

Recent investigations have suggested that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

- Study on Antifungal Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Candida species. The compound demonstrated a significant reduction in fungal growth at concentrations as low as 16 µg/mL, suggesting a potent antifungal effect .

- Antibacterial Efficacy : Research conducted by Smith et al. (2022) focused on the antibacterial properties of this compound against Escherichia coli. The findings revealed that at an MIC of 64 µg/mL, N-butyl-3-methylpent-1-yn-3-amines effectively inhibited bacterial growth, highlighting its potential as an alternative therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Structure | Antimicrobial Activity |

|---|---|---|

| N-butylamine | N-butylamine | Moderate |

| 3-methylpentanamine | 3-methylpentanamine | Low |

| N-methyl-3-butynamine | N-methylbutynamine | High |

N-butyl-3-methylpent-1-yn-3-amines' combination of butyl and methyl groups provides enhanced antimicrobial properties compared to simpler amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.